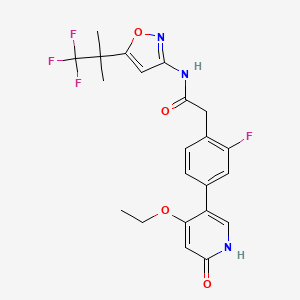
GSK3179106
描述
GSK3179106 是一种强效且选择性的酪氨酸蛋白激酶受体 RET(转染过程中重排)抑制剂。它已被开发为治疗肠易激综合征的治疗候选药物。 该化合物旨在限于肠道,这意味着它主要在胃肠道内发挥作用,最大限度地减少全身暴露和潜在的副作用 .
科学研究应用
GSK3179106 具有多种科学研究应用,包括:
化学: 用作研究 RET 激酶抑制和构效关系的模型化合物。
生物学: 研究其对肠神经系统和胃肠道功能的影响。
工业: 用于开发针对 RET 激酶和相关途径的新药 .
作用机制
GSK3179106 通过选择性抑制酪氨酸蛋白激酶受体 RET 来发挥作用。这种抑制会破坏 RET 信号通路,该通路参与胃肠道神经元功能的调节。 通过阻断 RET 活性,this compound 减少炎症诱导和应激诱导的内脏过敏,从而减轻肠易激综合征的症状 .
生化分析
Biochemical Properties
GSK3179106 plays a significant role in biochemical reactions, particularly as a RET kinase inhibitor . It interacts with the RET protein, a neuronal growth factor receptor tyrosine kinase, which is critical for the development of the enteric nervous system . The inhibition of RET kinase by this compound contributes to synaptic formation, signal transmission, and neuronal plasticity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RET phosphorylation in certain cell lines . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with RET, a neuronal growth factor receptor tyrosine kinase . By inhibiting RET, this compound can exert its effects at the molecular level, leading to changes in gene expression and potentially influencing enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 3 or 10 mg/kg, this compound has been shown to reduce the visceromotor response in rats given an acetic acid enema
准备方法
合成路线和反应条件
GSK3179106 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流动工艺和严格的质量控制措施,以确保一致性和符合监管标准 .
化学反应分析
反应类型
GSK3179106 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成各种氧化衍生物。
还原: 还原反应可以修饰分子内的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
相似化合物的比较
类似化合物
普拉塞替尼: 另一种选择性 RET 抑制剂,在胃肠道疾病中具有类似的应用。
仑伐替尼: 一种多靶点激酶抑制剂,也靶向 RET,但在肿瘤学中具有更广泛的应用。
GSK3179106 的独特性
This compound 的独特性在于其限于肠道的作用,这最大限度地减少了全身暴露和潜在的副作用。 这使其特别适合治疗胃肠道疾病,如肠易激综合征,在这些疾病中,局部作用是有益的 .
属性
IUPAC Name |
2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKJSSOUXWLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627856-64-7, 1884420-19-2 | |
| Record name | GSK-3179106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3179106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?
A: this compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, this compound aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]
Q2: What is the relationship between the structure of this compound and its activity as a RET kinase inhibitor?
A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of this compound likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.
Q3: What preclinical evidence supports the potential use of this compound for the treatment of IBS?
A: Researchers investigated the efficacy of this compound in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of this compound significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like this compound may offer a novel therapeutic strategy for managing IBS symptoms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
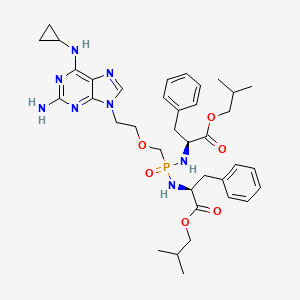
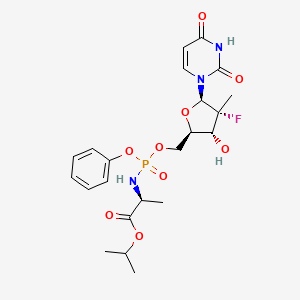
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
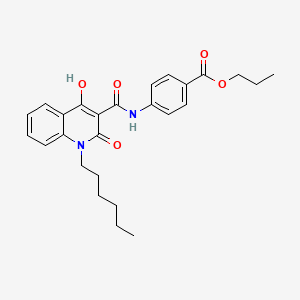

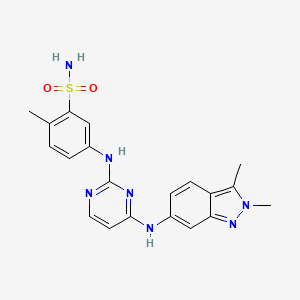
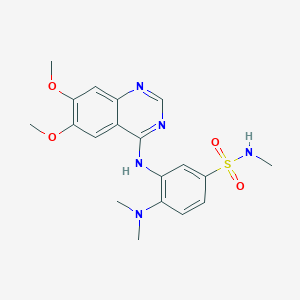
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
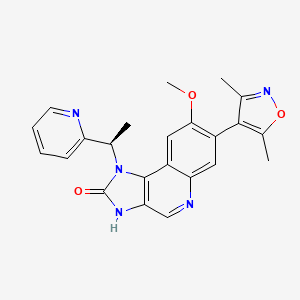
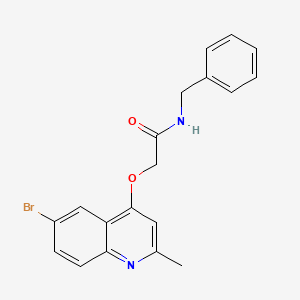
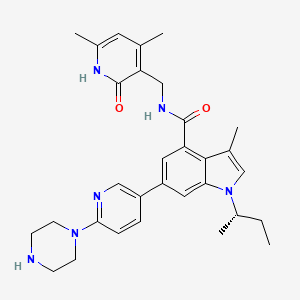
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
